molecular formula C8H12N2O B1207617 2,4-Diaminoethoxybenzene CAS No. 5862-77-1

2,4-Diaminoethoxybenzene

Cat. No. B1207617
CAS RN: 5862-77-1
M. Wt: 152.19 g/mol
InChI Key: NQHVJMJEWQQXBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 1,2-diamino-4,5-dimethoxybenzene demonstrates the versatility in derivatizing benzene structures for specific analytical and chemical properties. For instance, McLellan and Thornalley (1992) describe methods to produce 1,2-diamino-4,5-dimethoxybenzene dihydrochloride, showcasing a pathway that could be analogous to synthesizing 2,4-Diaminoethoxybenzene (McLellan & Thornalley, 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Diaminoethoxybenzene, such as N,N'-bis(2,4-dimethoxybenzylidene)-1,2-diaminoethane, has been determined using single-crystal X-ray diffraction. This technique helps understand the configuration and stereochemistry, which is crucial for the analysis of 2,4-Diaminoethoxybenzene's molecular structure (Khalaji et al., 2010).

Chemical Reactions and Properties

1,2-Diamino-4,5-ethylenedioxybenzene has shown to be a highly sensitive reagent for aromatic aldehydes, indicating the reactivity of the diaminoethoxybenzene group towards electrophilic substrates. This reactivity is important for understanding the chemical behavior of 2,4-Diaminoethoxybenzene (Chao et al., 1988).

Physical Properties Analysis

Although specific studies on 2,4-Diaminoethoxybenzene are scarce, the physical properties of structurally related compounds provide insights into its potential characteristics. For example, the synthesis and characterization of diimine Schiff bases from 2,4-dimethoxybenzaldehyde suggest solubility and crystalline properties that could be relevant for 2,4-Diaminoethoxybenzene (Khalaji et al., 2010).

Chemical Properties Analysis

The chemical properties of 2,4-Diaminoethoxybenzene can be inferred from studies on related compounds, such as the cyclocondensation reactions involving 1,2-diamino-4-methylbenzene. These studies highlight the potential for 2,4-Diaminoethoxybenzene to undergo various chemical transformations, providing a basis for its application in synthetic chemistry (Insuasty et al., 1993).

Scientific Research Applications

  • Advanced Oxidation Processes (AOPs) for 2,4-D Degradation

  • Combined Application of Nitrogen Fertilizer and 2,4-D on Nitrification

  • Use in Agriculture

  • Use in Lawn Care

  • Use in Forestry

  • Use in Aquatic Sites

  • Advanced Oxidation Processes for 2,4-D Degradation

  • Use as a Growth Regulator in Citrus Crops

  • Reductive Dechlorination of Chlorinated Organic Compounds

Future Directions

There are no specific future directions or applications for 2,4-Diaminoethoxybenzene available in the public domain.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized databases or contact experts in the field.


properties

IUPAC Name

4-ethoxybenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHVJMJEWQQXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6219-69-8 (sulfate), 67801-06-3 (dihydrochloride), 68015-98-5 (sulfate (1:1))
Record name 2,4-Diaminoethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80207333
Record name 2,4-Diaminoethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminoethoxybenzene

CAS RN

5862-77-1
Record name 2,4-Diamino-1-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5862-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diaminoethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diaminoethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIAMINOETHOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BC329BNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

100 g (0.472 mol) of 2,4-dinitrophenetole were hydrogenated, in a 700 ml stirred autoclave, in 300 ml of o-toluidine with 12 g of water-moist palladium catalyst (1.0% by weight of palladium on active charcoal), corresponding to 4.8 g of dry catalyst, at about 80° C and a hydrogen pressure of between 5 and 10 bars. After about 23/4 hours, the hydrogen absorption and the reaction had ended. The catalyst was filtered off and the solvent and water of reaction were distilled off under normal pressure. 69.8 g (97.3% of theory) of crude 2,4-diaminophenetole of solidification point 63.5° C were obtained. The compound purified by distillation under reduced pressure had a solidification point of 64.2° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 g
Type
catalyst
Reaction Step Four
[Compound]
Name
dry catalyst
Quantity
4.8 g
Type
catalyst
Reaction Step Five
Yield
97.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MM Shahin, D Rouers, A Bugaut… - Mutation Research/Genetic …, 1980 - Elsevier
Six 2,4-diaminoalkoxybenzenes were examined for their ability to induce mutation in Salmonella typhimurium. Each compound was tested at 8 concentrations in 5 strains. The …
Number of citations: 53 www.sciencedirect.com
MM Shahin, C Chopy… - Environmental …, 1985 - Wiley Online Library
The mutagenicity of six monocyclic aromatic amines (2,4‐diaminoanisole, 2,4‐diaminoethoxybenzene, 2,4‐diaminopropoxybenzene, m‐phenylenediamine, 2,4‐diaminotoluene, and …
Number of citations: 38 onlinelibrary.wiley.com
V Andrisano, R Gotti, AM DiPietra, V Cavrini - Chromatographia, 1994 - Springer
A reversed phase liquid chromatographic method is proposed for the analysis of basic hair dyes (raw materials and colourant formulations). The performance of the method was …
Number of citations: 34 link.springer.com
KT Chung, L Kirkovsky, A Kirkovsky… - … Research/Reviews in …, 1997 - Elsevier
Monocyclic aromatic amines (MAAs) are environmental pollutants. Many of them are genotoxic and impose hazards to human health. The mutagenicity of more than 80 of these amines …
Number of citations: 106 www.sciencedirect.com
MM Shahin, C Chopy, N Lequesne - ENVIRONMENTAL …, 1985 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. RRM ABSTRACT 2 4 DIAMINOANISOLE 2 4 DIAMINOETHOXYBENZENE 2 4 DIAMINOPROPOXYBENZENE M PHENYLENEDIAMINE 2 4 …
Number of citations: 0 hero.epa.gov
KT Chung - Journal of Environmental Science and Health, Part C, 2016 - Taylor & Francis
Synthetic azo dyes are widely used in industries. Gerhardt Domagk discovered that the antimicrobial effect of red azo dye Prontosil was caused by the reductively cleaved (azo reduction…
Number of citations: 714 www.tandfonline.com
MM Shahin, A Bugaut, G Kalopissis - Chemical Mutagens: Principles and …, 1983 - Springer
Hundreds of compounds have now been tested for mutagenic activity in many laboratories throughout the world. Mutagenicity tests are performed to validate a variety of assay systems …
Number of citations: 17 link.springer.com

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